molecular formula C20H21N3 B4582447 N,N-diethyl-2,6-diphenylpyrimidin-4-amine

N,N-diethyl-2,6-diphenylpyrimidin-4-amine

Cat. No.: B4582447
M. Wt: 303.4 g/mol
InChI Key: QIJDRAYUFOYVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2,6-diphenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two phenyl groups at positions 2 and 6, and a diethylamine group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications.

Preparation Methods

The synthesis of N,N-diethyl-2,6-diphenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylpyrimidine-4-carbaldehyde with diethylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N-diethyl-2,6-diphenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N,N-diethyl-2,6-diphenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential as a therapeutic agent.

    Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,6-diphenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

N,N-diethyl-2,6-diphenylpyrimidin-4-amine can be compared with other similar pyrimidine derivatives, such as:

    2,6-diphenylpyrimidin-4-amine: Lacks the diethylamine group, which may result in different biological activities and properties.

    N,N-diethyl-2,4-diphenylpyrimidin-6-amine: Has a different substitution pattern, which can affect its chemical reactivity and biological interactions.

    N,N-diethyl-2,6-dimethylpyrimidin-4-amine: Contains methyl groups instead of phenyl groups, leading to variations in its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-23(4-2)19-15-18(16-11-7-5-8-12-16)21-20(22-19)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJDRAYUFOYVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2,6-diphenylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2,6-diphenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.